Cyclohexane-d12

Descripción

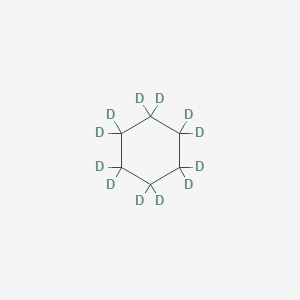

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTMQSROBMDMFD-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169624 | |

| Record name | (2H12)Cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclohexane-d12 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1735-17-7 | |

| Record name | Cyclohexane-d12 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H12)Cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H12)Cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H12]cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclohexane-d12: A Technical Guide to its Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Cyclohexane-d12 (C₆D₁₂), a deuterated isotopologue of cyclohexane, serves as an indispensable tool in a multitude of spectroscopic applications, primarily as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its unique physical properties, stemming from the replacement of hydrogen with deuterium atoms, make it an ideal medium for the analysis of various organic compounds and materials, enabling researchers to elucidate molecular structures with high precision.[1] This technical guide provides an in-depth overview of the core physical properties of this compound relevant to spectroscopy, alongside outlines of experimental methodologies.

Core Physical and Spectroscopic Properties

The utility of this compound in spectroscopy is underpinned by its distinct physical characteristics. These properties are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆D₁₂[2][3] |

| Molar Mass | 96.23 g/mol [2][4] |

| Appearance | Colorless liquid[5][6] |

| Density | 0.893 g/mL at 25 °C[7][8] |

| Melting Point | 6.5 °C[5][7] |

| Boiling Point | 80.7 °C[5][7] |

| Refractive Index (n20/D) | 1.421[7][8] |

| Flash Point | -18 °C[2] |

| Isotopic Purity | ≥99.5 atom % D[2][7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Value |

| ¹H NMR | Chemical Shift (residual protons) | 1.38 ppm[9][10] |

| ¹³C NMR | Chemical Shift | 26.43 ppm (quintet)[9] |

| Mass Spectrometry | Mass Shift (vs. Cyclohexane) | M+12[7] |

| IR Spectroscopy | Key Absorption Regions | Vapor and liquid phase spectra reported in the range of 376-4000 cm⁻¹[11][12] |

| Raman Spectroscopy | Application | Used as a reference material for spectrometer wavelength scale qualification[13] |

Experimental Protocols in Spectroscopy

The application of this compound in spectroscopic analysis requires specific experimental considerations to ensure high-quality data acquisition. While detailed protocols can vary based on the instrument and the analyte, the following provides a general overview of methodologies for key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is a standard purity solvent particularly useful for routine NMR studies.[11][12][14] Its primary function is to dissolve the analyte without introducing interfering proton signals, thereby allowing for a clear and precise spectrum of the compound of interest.[1]

Methodology for Sample Preparation and Data Acquisition:

-

Sample Preparation:

-

Accurately weigh a suitable amount of the analyte and dissolve it in a known volume of this compound within an NMR tube. The concentration will depend on the solubility of the analyte and the sensitivity of the NMR spectrometer.

-

Ensure the this compound used is of high isotopic purity (e.g., ≥99.5 atom % D) to minimize residual proton signals.[2][7]

-

For quantitative NMR (qNMR), an internal standard with a known concentration may be added.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the this compound.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

Infrared (IR) and Raman Spectroscopy

In vibrational spectroscopy, this compound can be used as a solvent for non-aqueous samples or studied in its pure form. Its own IR and Raman spectra have been well-characterized.[11][12]

Methodology for IR Spectroscopy:

-

Sample Preparation (for analyte in solution):

-

Prepare a solution of the analyte in this compound.

-

Use an appropriate IR cell (e.g., liquid transmission cell with NaCl or KBr windows) with a suitable path length.

-

Acquire a background spectrum of the pure this compound.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample solution.

-

Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the analyte.

-

Methodology for Raman Spectroscopy:

-

Sample Preparation:

-

For liquid samples, place the this compound or the sample solution in a glass capillary or NMR tube.

-

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Collect the scattered Raman signal using a suitable spectrometer. High-pressure Raman scattering studies have been performed on this compound to investigate its phase transitions.[15]

-

Workflow and Logical Diagrams

To visualize the role and application of this compound in a typical research workflow, the following diagrams are provided.

References

- 1. armar-europa.de [armar-europa.de]

- 2. Cyclohexane D12, CAS No. 1735-17-7 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 3. Cyclohexane D12 | Eurisotop [eurisotop.com]

- 4. This compound | C6H12 | CID 123129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound D = 99.6atom 1735-17-7 [sigmaaldrich.com]

- 8. 1735-17-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chem.washington.edu [chem.washington.edu]

- 10. Numare Spectralab Inc. [web.stanford.edu]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. scientificlabs.com [scientificlabs.com]

- 13. Cyclohexane [starna.com]

- 14. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. research.ed.ac.uk [research.ed.ac.uk]

An In-depth Technical Guide to the Safe Handling of Cyclohexane-d12

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for Cyclohexane-d12 (C₆D₁₂), a deuterated solvent essential for Nuclear Magnetic Resonance (NMR) spectroscopy in advanced scientific research and pharmaceutical development.[1][2] Adherence to strict safety protocols is paramount when handling this compound due to its hazardous nature. This document outlines the critical safety data, handling procedures, and emergency responses necessary to ensure a safe laboratory environment.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][4][5][6] It is a highly flammable liquid and vapor that can cause serious health effects.[3][4][5][6][7][8]

GHS Hazard Statements:

-

H304: May be fatal if swallowed and enters airways.[3][4][5][6][9][10][11]

-

H319: Causes serious eye irritation.[3]

-

H410: Very toxic to aquatic life with long lasting effects.[3][4][9][11]

Hazard Pictograms:

-

Flame

-

Health Hazard

-

Exclamation Mark

-

Environment

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆D₁₂ | [4][7][8] |

| Molecular Weight | 96.23 g/mol | [2][4][9][12] |

| Appearance | Colorless liquid | [2][3][7] |

| Odor | Sweet, mild odor | [2][7] |

| Melting Point | 6.5 °C / 43.7 °F | [7][13] |

| Boiling Point | 78 °C / 172.4 °F to 80.7 °C | [2][7][12][13] |

| Flash Point | -18 °C / -0.4 °F (closed cup) | [7][9] |

| Density | 0.890 - 0.893 g/mL at 25 °C | [2][7][12][13] |

| Autoignition Temperature | 245 °C / 473 °F | [7] |

| Solubility in Water | Insoluble | [2][12] |

| Vapor Pressure | No data available | [7] |

| Explosive Limits | Lower: 1.3%, Upper: 8.0% | [7] |

Section 3: Toxicology and Exposure Limits

This compound poses several health risks upon exposure. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

| Parameter | Value | Species | Source |

| LD50 Oral | >5,000 mg/kg | Rat | [10] |

| LD50 Dermal | >2,000 mg/kg | Rabbit | [10] |

| LC50 Inhalation | > 32.88 mg/l air | Rat | [3] |

Occupational Exposure Limits:

| Guideline | Limit | Notes |

| ACGIH OEL TWA | 100 ppm | Central Nervous System impairment[3] |

| OSHA PEL TWA | 300 ppm (1050 mg/m³) | [3] |

Symptoms of Exposure:

-

Inhalation: Causes respiratory tract irritation. Vapors may lead to drowsiness, dizziness, central nervous system depression, chest pain, and pulmonary edema.[3]

-

Skin Contact: Causes skin irritation and may be harmful if absorbed through the skin.[3]

-

Eye Contact: Causes serious eye irritation.[3]

-

Ingestion: May be fatal if swallowed and enters airways due to aspiration hazard.[3][10][11] Can cause gastrointestinal disturbance.[3]

Section 4: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1][14]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][4][11][14][15] No smoking in handling areas.[3][4][11][14]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3][11][14]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3][11][14][15] Use only non-sparking tools.[3][11]

-

Avoid contact with skin and eyes.[3] Wear appropriate personal protective equipment (PPE).[1][3]

-

Avoid breathing vapors or mist.[3]

-

Handle in accordance with good industrial hygiene and safety practices.[3] Wash hands thoroughly after handling.[3][11]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][10][11]

-

Store locked up.[3]

-

Incompatible materials include strong oxidizing agents and nitrogen oxides.[7][10]

Section 5: Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specifications |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may also be necessary.[3][14] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing such as a lab coat or coveralls.[3][14] |

| Respiratory Protection | A NIOSH/CEN approved respirator with an organic vapor cartridge is necessary when ventilation is inadequate or for exposures exceeding the occupational exposure limits.[3][14] |

Section 6: Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][7]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[3][7][10]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3][7][11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[3][7][10][11]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide for small fires. For large fires, use water spray, fog, or foam.[3][7][11] Water may be ineffective but can be used to cool containers.[7][14]

-

Specific Hazards: Highly flammable liquid and vapor.[3][4][7] Vapors are heavier than air and may travel to a source of ignition and flash back.[4][7][11] Containers may explode when heated.[7] Hazardous decomposition products include carbon oxides (CO, CO₂).[4][7][11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][14]

Section 7: Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Personal Precautions:

-

Evacuate personnel to a safe area.[3]

-

Ensure adequate ventilation.[3]

-

Avoid breathing vapors, mist, or gas.[3]

-

Wear appropriate personal protective equipment.[3]

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.[3]

-

Do not let the product enter drains, sewers, or waterways as it is very toxic to aquatic life.[3][7][14]

Containment and Cleaning Up:

-

Contain the spillage.

-

Absorb with a non-combustible absorbent material (e.g., sand, earth, vermiculite).[3][16]

-

Collect the absorbed material and place it in a suitable, closed container for disposal.[3][11]

-

Disposal must be in accordance with applicable federal, state, and local regulations.[3]

Below is a logical workflow for handling a this compound spill.

Caption: Workflow for handling a this compound spill.

References

- 1. armar-europa.de [armar-europa.de]

- 2. This compound | 1735-17-7 [chemicalbook.com]

- 3. isotope.com [isotope.com]

- 4. carlroth.com [carlroth.com]

- 5. This compound | C6H12 | CID 123129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. シクロヘキサン-d12 ≥99.6 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 10. carlroth.com [carlroth.com]

- 11. chemos.de [chemos.de]

- 12. 1735-17-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. This compound D = 99.6atom 1735-17-7 [sigmaaldrich.com]

- 14. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]

- 15. cpchem.com [cpchem.com]

- 16. Mobile [my.chemius.net]

Cyclohexane-d12: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyclohexane-d12, a deuterated form of cyclohexane, is a critical solvent and internal standard in advanced analytical methodologies. Its unique properties, stemming from the substitution of hydrogen with deuterium atoms, make it an invaluable tool in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS)-based quantitative analysis. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its application, and visual workflows to aid in experimental design. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the capabilities of this versatile isotopically labeled compound.

Core Properties of this compound

This compound is characterized by the replacement of all twelve hydrogen atoms with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining very similar chemical properties.

Molecular Information:

| Property | Value |

| CAS Number | 1735-17-7 |

| Molecular Formula | C₆D₁₂ |

| Synonyms | Dodecadeuterocyclohexane, Perdeuteriocyclohexane, [²H₁₂]cyclohexane |

Physical and Chemical Data:

| Property | Value | Source |

| Molecular Weight | 96.23 g/mol | [1] |

| Boiling Point | 80.7 °C | [2] |

| Melting Point | 6.5 °C | [2] |

| Density | 0.893 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.421 | [2] |

| Isotopic Purity | ≥99.5 atom % D | [3] |

Applications in Research and Drug Development

The primary applications of this compound stem from its utility as a non-interfering solvent in proton NMR (¹H NMR) and as a reliable internal standard for quantitative analysis by mass spectrometry.

NMR Spectroscopy

In ¹H NMR, the signals from protonated solvents can overwhelm the signals from the analyte of interest. By using a deuterated solvent like this compound, the solvent becomes essentially "invisible" in the ¹H NMR spectrum, allowing for clear and unobstructed observation of the analyte's signals. Furthermore, the deuterium signal is utilized by the NMR spectrometer's lock system to stabilize the magnetic field, ensuring high resolution and spectral stability.

Quantitative Analysis (Mass Spectrometry)

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds serve as ideal internal standards. Since this compound has nearly identical chemical and physical properties to unlabeled cyclohexane, it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. However, due to its different mass, it can be distinguished from the analyte by the mass detector. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response. This is particularly crucial in drug metabolism and pharmacokinetic (DMPK) studies.

Experimental Protocols

General Protocol for NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis using this compound as the solvent.

Materials:

-

This compound

-

Analyte (5-25 mg for ¹H NMR)

-

High-quality 5 mm NMR tube

-

Pasteur pipette and glass wool

-

Vortex mixer

-

Appropriate safety equipment (gloves, safety glasses)

Procedure:

-

Weigh the Analyte: Accurately weigh 5-25 mg of the compound of interest directly into a clean, dry vial.

-

Add Deuterated Solvent: Add approximately 0.6-0.7 mL of this compound to the vial.

-

Dissolve the Sample: Gently vortex the vial to ensure the analyte is completely dissolved.

-

Filter the Sample: To remove any particulate matter that could affect spectral quality, filter the solution. Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into the NMR tube.

-

Check Sample Height: Ensure the height of the solution in the NMR tube is appropriate for the spectrometer (typically around 4-5 cm).

-

Cap and Label: Cap the NMR tube securely and label it clearly.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the this compound to stabilize the magnetic field before data acquisition.

Protocol for Quantitative Analysis using this compound as an Internal Standard (LC-MS/MS)

This protocol describes the use of this compound as an internal standard for the quantification of a non-polar analyte in a biological matrix, a common application in drug metabolism studies.

Materials:

-

Analyte stock solution of known concentration

-

This compound internal standard (IS) stock solution of known concentration

-

Biological matrix (e.g., plasma, urine)

-

Protein precipitation solvent (e.g., acetonitrile)

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Pipette a known volume of the biological matrix (e.g., 100 µL) into a microcentrifuge tube.

-

Spike the sample with a small, precise volume of the this compound internal standard solution.

-

Add the protein precipitation solvent (e.g., 300 µL of acetonitrile) to the sample.

-

-

Protein Precipitation:

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Extract Collection:

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject a specific volume of the supernatant onto the LC column.

-

The analyte and the this compound internal standard will co-elute from the column and be detected by the mass spectrometer.

-

-

Data Analysis:

-

Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

-

Compare this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Visualizing Workflows

NMR Experimental Workflow

The following diagram illustrates the typical workflow for conducting an NMR experiment with a deuterated solvent.

Quantitative Analysis Workflow using an Internal Standard

This diagram outlines the process of quantitative analysis of a drug compound in a biological matrix using an internal standard with LC-MS/MS.

References

A Technical Guide to the Isotopic Abundance of Commercially Available Cyclohexane-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic abundance of commercially available Cyclohexane-d12 (C₆D₁₂), a critical solvent and reagent in various scientific and pharmaceutical applications. Understanding the isotopic purity of this deuterated compound is paramount for ensuring the accuracy and reliability of experimental results, particularly in fields such as NMR spectroscopy, mass spectrometry-based metabolic studies, and the synthesis of deuterated active pharmaceutical ingredients.

Isotopic Purity of Commercial this compound

This compound is offered by several chemical suppliers, with a consistently high level of isotopic enrichment. The term "isotopic abundance" or "isotopic purity" in this context typically refers to the atom percentage of deuterium (D) relative to all hydrogen isotopes (H and D) at the designated positions. For this compound, this means all twelve hydrogen positions are substituted with deuterium.

The commercially available products generally specify a minimum isotopic purity of 99.5 atom % D or higher. This high enrichment level is crucial for applications like ¹H NMR spectroscopy, where it minimizes solvent-related signals that could obscure the signals of the analyte.

Below is a summary of the typical isotopic abundance of this compound available from prominent suppliers. It is important to note that while the primary isotopic purity is well-documented, detailed batch-specific analyses providing the precise distribution of other isotopologues (e.g., C₆D₁₁H, C₆D₁₀H₂) are often not publicly available on product pages but may be found on the certificate of analysis for a specific lot.

| Supplier | Stated Isotopic Purity (atom % D) |

| Sigma-Aldrich | ≥99.6%[1][2][3] |

| Cambridge Isotope Laboratories, Inc. | 99.5%[4][5] |

| ARMAR Isotopes | High-purity for NMR spectroscopy[2] |

| Eurisotop | 99.5%[6] |

| China Isotope | 99.5%[7] |

| Thermo Scientific Chemicals | 99.5%[8][9] |

Experimental Protocols for Determining Isotopic Abundance

The determination of isotopic abundance in highly deuterated compounds like this compound is primarily accomplished through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a robust method for accurately determining the isotopic enrichment of deuterated solvents. A combination of ¹H and ²H NMR spectroscopy can provide a comprehensive analysis.

¹H NMR Spectroscopy: This technique is used to quantify the residual proton signals in the deuterated solvent. By integrating the signals of the residual protons in this compound and comparing them to a known internal standard of certified concentration, the amount of non-deuterated and partially deuterated species can be determined. The isotopic purity is then calculated from the proportion of residual protons to the total number of hydrogen sites.

²H NMR Spectroscopy: Deuterium NMR provides a direct signal from the deuterium nuclei. The spectrum of this compound will show a characteristic signal for the deuterons. While less commonly used for precise isotopic purity determination than ¹H NMR due to the lower gyromagnetic ratio and quadrupolar nature of deuterium, it can confirm the presence and chemical environment of the deuterium atoms. A combined ¹H and ²H NMR approach is considered a highly accurate method for determining the isotopic abundance of deuterated reagents.[7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is another principal technique for assessing the isotopic distribution of deuterated compounds.

Methodology: A sample of the this compound is introduced into the mass spectrometer, typically via a suitable ionization method such as electron ionization (EI) or chemical ionization (CI). The instrument then separates the ions based on their mass-to-charge ratio (m/z).

Data Analysis: The resulting mass spectrum will display a cluster of peaks corresponding to the different isotopologues of cyclohexane. For fully deuterated cyclohexane (C₆D₁₂), the molecular ion peak will be at an m/z corresponding to its molecular weight (approximately 96.23 g/mol ). The presence of less deuterated species, such as C₆D₁₁H, will give rise to peaks at lower m/z values. The relative intensities of these peaks are used to calculate the isotopic distribution and the overall atom % D.

Logical Workflow for Isotopic Abundance Determination

The following diagram illustrates a generalized workflow for the determination of the isotopic abundance of this compound, incorporating both NMR and MS methodologies.

This comprehensive approach, leveraging the strengths of both NMR and MS, ensures a thorough and accurate characterization of the isotopic abundance of commercially available this compound, providing researchers and developers with the critical data needed for their demanding applications.

References

- 1. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 2. armar-europa.de [armar-europa.de]

- 3. Cyclohexane-d{12}, 99.5%(Isotopic) 2 Ea. | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Cyclohexane-dââ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-17-10 [isotope.com]

- 6. benchchem.com [benchchem.com]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclohexane-d{12}, 99.5%(Isotopic) 2 Ea. | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 9. ckisotopes.com [ckisotopes.com]

Cyclohexane-d12: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of cyclohexane-d12 (C₆D₁₂) in common organic solvents. This deuterated solvent is frequently utilized in Nuclear Magnetic Resonance (NMR) spectroscopy, where its solubility characteristics are paramount for sample preparation and analysis. This document offers a qualitative solubility summary, a detailed experimental protocol for miscibility determination, and a logical workflow for solubility testing.

Core Principles of this compound Solubility

This compound, the fully deuterated isotopologue of cyclohexane, is a non-polar aliphatic hydrocarbon.[1] Its solubility in other organic solvents is primarily governed by the principle of "like dissolves like."[1][2] This means it will readily dissolve in or mix with other non-polar solvents but will be immiscible with highly polar solvents. The replacement of protium (¹H) with deuterium (²H) does not significantly alter the polarity of the molecule; therefore, the solubility behavior of this compound is expected to be nearly identical to that of non-deuterated cyclohexane.[1][3]

Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Representative Solvents | Expected Miscibility with this compound | Rationale |

| Alkanes | Hexane, Heptane, Pentane | Miscible | Non-polar solvents with similar intermolecular forces (van der Waals).[1][4] |

| Aromatics | Toluene, Benzene, Xylene | Miscible | Non-polar aromatic hydrocarbons that readily mix with other non-polar solvents.[1][4] |

| Halogenated | Dichloromethane, Chloroform, Carbon Tetrachloride | Miscible | Generally considered non-polar to weakly polar, allowing for miscibility with cyclohexane.[4][5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | While ethers have some polarity, they are generally miscible with non-polar solvents like cyclohexane.[1][4] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Partially Miscible to Miscible | Acetone is polar but can be miscible with some non-polar solvents. Partial miscibility may be observed.[4][5] |

| Esters | Ethyl Acetate | Partially Miscible to Miscible | Ethyl acetate has polar characteristics but can exhibit miscibility with non-polar solvents. |

| Alcohols | Methanol, Ethanol, Isopropanol | Immiscible to Sparingly Soluble | Alcohols are polar, protic solvents and are generally immiscible with non-polar alkanes like cyclohexane.[4][5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Immiscible | Highly polar solvents that are immiscible with non-polar hydrocarbons.[4] |

| Water | Immiscible | Cyclohexane is non-polar and insoluble in the highly polar solvent, water.[1][6] |

Experimental Protocol for Determining Miscibility

The following is a generalized experimental protocol for the visual determination of miscibility between this compound and another organic solvent at room temperature. This method is straightforward and provides a qualitative assessment of solubility.

Objective: To determine if this compound is miscible, partially miscible, or immiscible with a given organic solvent.

Materials:

-

This compound (C₆D₁₂)

-

Test organic solvent

-

Small, clear glass vials with caps (e.g., 4 mL vials)

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer (optional)

-

Proper personal protective equipment (safety glasses, gloves, lab coat)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid any contamination that could affect the results.

-

Initial Miscibility Test (1:1 Ratio): a. In a clear glass vial, add 1 mL of this compound. b. To the same vial, add 1 mL of the test organic solvent. c. Cap the vial securely and gently invert it several times or briefly vortex to mix the two liquids. d. Allow the vial to stand undisturbed for at least 5 minutes. e. Observation:

- Miscible: If the mixture remains a single, clear phase with no visible interface, the solvents are miscible.

- Immiscible: If two distinct layers form, the solvents are immiscible.

- Partially Miscible: If the mixture appears cloudy or forms an emulsion that does not fully separate, or if the volumes of the layers have changed significantly from the initial volumes, the solvents may be partially miscible.

-

Testing for Partial Miscibility (Variable Ratios): a. If the result from the 1:1 test is ambiguous or suggests partial miscibility, further testing with different ratios is recommended. b. Prepare a series of vials with varying ratios of this compound to the test solvent (e.g., 1:9, 1:4, 3:2, 2:3, 4:1, 9:1). c. Follow the same mixing and observation procedure as in step 2 for each ratio. d. Record the observations for each ratio to determine the range of miscibility.

-

Data Recording: For each solvent tested, record the observations (miscible, immiscible, or partially miscible) and the ratios at which these were observed.

Safety Precautions:

-

Always work in a well-ventilated area, such as a fume hood.

-

Wear appropriate personal protective equipment.

-

Consult the Safety Data Sheet (SDS) for both this compound and the test solvent before handling.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound in this compound, which is particularly relevant in the context of preparing samples for NMR analysis.

Caption: Logical workflow for assessing compound solubility in this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, essential for its effective use in research and development. While quantitative data is sparse, the principles of solvent polarity and miscibility offer a reliable framework for predicting its behavior. The provided experimental protocol allows for a straightforward qualitative determination of its solubility with various solvents.

References

Thermodynamic Properties of Cyclohexane-d12: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of Cyclohexane-d12 (C₆D₁₂), a deuterated isotopologue of cyclohexane. The substitution of protium with deuterium atoms imparts subtle yet significant changes to the molecule's physicochemical characteristics, making a detailed understanding of its thermodynamic behavior crucial for applications in areas such as neutron scattering, NMR spectroscopy, and as a tracer in various chemical and biological studies. This document summarizes key quantitative data, details the experimental protocols used for their determination, and illustrates the fundamental relationships between these properties.

Core Thermodynamic Data

The following tables present a consolidated summary of the essential thermodynamic properties of this compound. These values have been compiled from various reputable sources, providing a basis for comparison and application in research and development.

Table 1: Molar Thermodynamic Properties at Standard Conditions (298.15 K)

| Property | Symbol | Value | Units | Source |

| Molar Mass | M | 96.23 | g/mol | [1] |

| Liquid Heat Capacity (Constant Pressure) | Cp,liquid | 188.7 | J/(mol·K) | [1] |

| Standard Entropy of Liquid | S°liquid | 228.2 | J/(mol·K) | [1] |

| Enthalpy of Vaporization | ΔHvap | 33.10 | kJ/mol | [2] |

| Standard Gibbs Free Energy of Formation | ΔGf° | 31.80 | kJ/mol | [2] |

| Standard Enthalpy of Formation | ΔHf° | -92.51 | kJ/mol | [2] |

Table 2: Phase Transition Properties

| Property | Symbol | Value | Units | Source |

| Melting Point | Tm | 6.5 | °C | |

| Boiling Point | Tb | 80.7 | °C | |

| Enthalpy of Fusion | ΔHfus | 2.06 | kJ/mol | [2] |

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and well-established experimental methodologies. Below are detailed descriptions of the key techniques employed in acquiring the data presented in this guide.

Heat Capacity Measurement (Adiabatic and Differential Scanning Calorimetry)

The heat capacity of this compound has been determined using calorimetric techniques. The primary methods referenced in the literature for this compound are adiabatic calorimetry and differential scanning calorimetry (DSC).

a) Adiabatic Calorimetry (as employed by Nikolaev, Rabinovich, et al., 1966)

Adiabatic calorimetry is a highly accurate technique for measuring the heat capacity of liquids and solids. The fundamental principle is to introduce a known quantity of heat to a sample in a thermally isolated system (the calorimeter) and measure the resulting temperature change.

-

Apparatus: An adiabatic calorimeter consists of a sample cell, a heater, a temperature sensor (e.g., a platinum resistance thermometer), and a series of concentric adiabatic shields. The shields are maintained at the same temperature as the sample cell to prevent any heat exchange with the surroundings. The entire assembly is housed in a high-vacuum chamber.

-

Procedure:

-

A precisely weighed sample of this compound is placed in the sample cell.

-

The system is cooled to the desired starting temperature.

-

A known amount of electrical energy (heat) is supplied to the sample via the heater for a specific duration.

-

The temperature of the sample is monitored throughout the heating period and until thermal equilibrium is re-established.

-

The heat capacity is calculated from the amount of heat supplied and the measured temperature rise, after accounting for the heat capacity of the calorimeter itself (which is determined in a separate calibration experiment).

-

Measurements are taken over a range of temperatures to determine the temperature dependence of the heat capacity.[3][4][5]

-

b) Differential Scanning Calorimetry (DSC) (as employed by Mraw and Naas-O'Rourke, 1980)

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Apparatus: A DSC instrument contains two pans: a sample pan containing the this compound and an empty reference pan. These pans are situated in a furnace that can be heated or cooled at a controlled rate.

-

Procedure:

-

A small, accurately weighed amount of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 K/min) over the desired temperature range.

-

The instrument measures the differential heat flow to the sample and reference required to maintain both at the same temperature.

-

The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) run under the same conditions.[6][7]

-

Enthalpy of Fusion Determination (Differential Scanning Calorimetry)

The enthalpy of fusion (the heat required to melt the substance at its melting point) can also be accurately determined using DSC.

-

Apparatus: The same DSC instrument as used for heat capacity measurements is employed.

-

Procedure:

-

A weighed sample of this compound is cooled to a temperature below its freezing point.

-

The sample is then heated at a constant rate through its melting transition.

-

The DSC records an endothermic peak as the sample melts.

-

The area of this peak is directly proportional to the enthalpy of fusion.

-

The instrument is calibrated using a standard with a known enthalpy of fusion (e.g., indium) to quantify the relationship between peak area and enthalpy.[7]

-

Enthalpy of Vaporization and Vapor Pressure Measurement (Static Method)

The static method is a direct technique for measuring the vapor pressure of a liquid at different temperatures. From this data, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

-

Apparatus: The setup consists of a sample container connected to a pressure-measuring device (manometer) and a vacuum line. The sample container is placed in a thermostat for precise temperature control.

-

Procedure:

-

A sample of this compound is placed in the container.

-

The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is a critical step and is often achieved by repeated freeze-pump-thaw cycles.[8]

-

The sample is brought to a constant, known temperature in the thermostat.

-

The system is allowed to reach equilibrium, at which point the pressure measured by the manometer is the vapor pressure of the liquid at that temperature.

-

The temperature is then changed, and the vapor pressure is measured again. This process is repeated over a range of temperatures.[9][10][11]

-

The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.[12]

-

Enthalpy of Formation Determination (Bomb Calorimetry)

The standard enthalpy of formation is determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.

-

Apparatus: A bomb calorimeter is a constant-volume calorimeter consisting of a strong, sealed steel container (the "bomb") immersed in a known quantity of water in an insulated outer container.

-

Procedure:

-

A precisely weighed sample of this compound is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with a large excess of pure oxygen.

-

The bomb is placed in the water bath, and the initial temperature is recorded.

-

The sample is ignited electrically.

-

The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

The total heat released is calculated from the temperature change and the heat capacity of the calorimeter (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid).[13][14][15][16]

-

The standard enthalpy of formation of this compound is then calculated from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and D₂O).[17][18]

-

Visualization of Thermodynamic Relationships

The following diagram illustrates the fundamental relationships between key thermodynamic properties.

Caption: Interrelationships of core thermodynamic properties.

References

- 1. This compound [webbook.nist.gov]

- 2. chemeo.com [chemeo.com]

- 3. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asc-tc.com [asc-tc.com]

- 5. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 6. mse.ucr.edu [mse.ucr.edu]

- 7. repository.tudelft.nl [repository.tudelft.nl]

- 8. vscht.cz [vscht.cz]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. researchgate.net [researchgate.net]

- 11. consilab.de [consilab.de]

- 12. youtube.com [youtube.com]

- 13. biopchem.education [biopchem.education]

- 14. thermodynamics - Calculating ΔH from bomb calorimetry - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. ocf.berkeley.edu [ocf.berkeley.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 18. Cyclohexane [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of Cyclohexane-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and industrial manufacturing of Cyclohexane-d12 (C₆D₁₂). This compound is a critical deuterated solvent, primarily utilized in Nuclear Magnetic Resonance (NMR) spectroscopy to analyze organic compounds and polymers without the interference of proton signals from the solvent itself.[1][2] Its production is paramount for advanced analytical applications in research and pharmaceutical development.[3][4]

The predominant and most commercially viable method for synthesizing this compound is the catalytic deuteration of benzene, typically starting with either benzene or, more commonly, benzene-d6, to achieve high levels of isotopic enrichment.[5][6] This process is analogous to the industrial-scale hydrogenation of benzene to produce non-deuterated cyclohexane.[7]

Core Synthesis Pathway: Catalytic Deuteration of Benzene

The fundamental reaction involves the addition of deuterium across the aromatic ring of benzene in the presence of a catalyst. The reaction is as follows:

C₆H₆ + 6D₂ → C₆D₁₂ + 3H₂ or, for higher isotopic purity: C₆D₆ + 3D₂ → C₆D₁₂

This reaction is highly exothermic and essentially irreversible under typical process conditions.[8] The choice of catalyst and reaction conditions (temperature, pressure) is critical to ensure complete deuteration and minimize side reactions.

Quantitative Data Summary

The physical and chemical properties of high-purity this compound are well-defined. Commercially available products consistently meet stringent quality standards for both chemical and isotopic purity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆D₁₂ | [3][9] |

| Molecular Weight | 96.23 g/mol | [3][6] |

| Isotopic Purity | ≥99.5 atom % D | [2][3][10] |

| Chemical Purity | ≥99% | [3][10] |

| Appearance | Colorless liquid | [5] |

| Density | 0.893 g/mL at 25 °C | [5][10] |

| Boiling Point | 80.7 °C | [5][10] |

| Melting Point | 6.5 °C | [10] |

| Refractive Index | n20/D 1.421 | [5][10] |

| CAS Number | 1735-17-7 | [9][10] |

Table 2: Typical Industrial Process Parameters for Benzene Hydrogenation (Analogous to Deuteration)

| Parameter | Liquid-Phase Process | Gas-Phase Process | References |

| Catalyst | Nickel-based (e.g., Raney Nickel), Platinum, Palladium | Nickel-based, Platinum, Palladium on a support | [8] |

| Reactor Type | Packed Bed Reactor / Slurry Reactor | Fixed-Bed Reactor | [7] |

| Temperature | 200 - 225 °C | < 275 °C | |

| Pressure | ~4.9 MPa | ~3 MPa | |

| Starting Materials | High-purity Benzene, Purified Hydrogen | High-purity Benzene, Purified Hydrogen | [7] |

| Conversion Rate | Nearly 100% | >90% | [7] |

Manufacturing and Experimental Protocols

The industrial manufacturing of this compound is modeled on the well-established benzene hydrogenation process, which can be carried out in either the liquid or gas phase.[8] The key is the careful control of reaction heat and the use of highly purified reagents to ensure catalyst longevity and product purity.[7]

Representative Experimental Protocol: Catalytic Deuteration of Benzene-d6

The following protocol is a representative laboratory-scale synthesis adapted from established industrial hydrogenation principles and catalytic deuteration reactions.

Objective: To synthesize high-purity this compound via the catalytic deuteration of benzene-d6.

Materials:

-

Benzene-d6 (C₆D₆, ≥99.5 atom % D)

-

Deuterium gas (D₂, high purity)

-

Catalyst: 5% Palladium on activated carbon (Pd/C)

-

Anhydrous solvent (e.g., anhydrous diethyl ether or dioxane for slurry)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, weigh the 5% Pd/C catalyst. The catalyst loading is typically 1-5 mol% relative to the benzene-d6.

-

Reactor Charging: Place the weighed catalyst into the high-pressure autoclave. Add benzene-d6 to the reactor. If a slurry reaction is performed, add the anhydrous solvent.

-

System Purge: Seal the reactor and connect it to a vacuum/gas manifold. Purge the system by evacuating the reactor and backfilling with an inert gas (e.g., argon or nitrogen) three times to remove all oxygen.

-

Deuterium Introduction: Evacuate the reactor again and introduce deuterium gas (D₂) to the desired pressure (e.g., 5-10 MPa).

-

Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 100-150 °C). The reaction is exothermic, so the heating rate should be controlled. Monitor the pressure; a drop in pressure indicates the consumption of D₂ gas. Maintain the pressure by adding more D₂ as needed. The reaction is typically run for 12-24 hours.

-

Cooling and Depressurization: After the reaction is complete (indicated by the cessation of D₂ uptake), cool the reactor to room temperature. Carefully vent the excess deuterium gas in a well-ventilated fume hood.

-

Product Recovery: Under an inert atmosphere, open the reactor. Filter the reaction mixture through a pad of Celite or another filter aid to remove the solid catalyst. Wash the catalyst with a small amount of fresh anhydrous solvent.

-

Purification: The crude this compound is then purified. The primary method is fractional distillation to separate the product from any remaining starting material or solvent. For removal of trace aromatic impurities, the distillate can be passed through a column of activated silica gel.

-

Analysis: The final product's isotopic and chemical purity should be confirmed using NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Industrial Manufacturing Workflow

The industrial-scale production of this compound follows a logical workflow designed for efficiency, safety, and high purity. The process involves raw material preparation, the deuteration reaction itself, and a multi-step purification process.

Caption: Industrial workflow for this compound manufacturing.

Purification and Quality Control

Achieving the high purity required for NMR applications is a critical final step. Post-synthesis purification is essential to remove unreacted starting materials, catalyst residues, and any potential byproducts.

-

Filtration: The first step after the reaction is the removal of the heterogeneous catalyst, typically by filtration.

-

Washing: For non-deuterated cyclohexane, a common purification step involves washing with concentrated sulfuric acid to remove aromatic and olefinic impurities, followed by neutralization with a base (like NaOH), and washing with water. This aggressive method may be adapted carefully for the deuterated analogue.

-

Drying: The organic product is dried over agents like anhydrous magnesium sulfate, calcium chloride, or molecular sieves.

-

Distillation: The final and most crucial step is fractional distillation to separate this compound from any remaining impurities based on boiling point differences.

-

Quality Control: Continuous monitoring throughout the process is vital.[2] The final product is rigorously tested for both chemical and isotopic purity using techniques like GC-MS and NMR spectroscopy to ensure it meets the required specifications, typically ≥99.5 atom % D.[3][10]

References

- 1. Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. armar-europa.de [armar-europa.de]

- 3. Cyclohexane-dââ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-17-10 [isotope.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound D = 99.6atom 1735-17-7 [sigmaaldrich.com]

- 7. Industrial production of Cyclohexane_Chemicalbook [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. Purification of Cyclohexane - Chempedia - LookChem [lookchem.com]

- 10. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]

Methodological & Application

Cyclohexane-d12: Advanced Applications in Polymer Characterization

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclohexane-d12 (C₆D₁₂), a deuterated isotopologue of cyclohexane, serves as a critical solvent and tool in the advanced characterization of polymers. Its unique nuclear magnetic resonance (NMR) and neutron scattering properties allow for detailed investigation of polymer structure, dynamics, and solution behavior. These application notes provide an overview of its use in key analytical techniques, complete with experimental protocols and data presentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the near-complete substitution of protons with deuterium in this compound renders the solvent virtually transparent in the proton spectrum. This is invaluable for polymer analysis as it eliminates overwhelming solvent signals that would otherwise obscure the resonances of the polymer itself, enabling precise structural elucidation and quantitative analysis.[1]

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Weight and Size Determination

DOSY NMR is a powerful technique for determining the diffusion coefficients of molecules, which can be correlated with their hydrodynamic radius and, consequently, their molecular weight. By employing this compound as a solvent, clear and unobstructed polymer signals can be obtained, leading to accurate diffusion measurements.

Experimental Protocol: DOSY NMR of Polystyrene in this compound

Objective: To determine the diffusion coefficient of a polystyrene standard and correlate it with its molecular weight.

Materials:

-

Polystyrene standard (e.g., 10 kDa)

-

This compound (99.5 atom % D)

-

High-quality 5 mm NMR tubes

Instrumentation:

-

NMR spectrometer (≥400 MHz) equipped with a pulsed-field gradient (PFG) probe

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of polystyrene in this compound at a concentration of approximately 1-2 mg/mL. Ensure the polymer is fully dissolved.

-

Transfer ~600 µL of the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the spectrometer and lock on the deuterium signal of this compound.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the temperature to 25°C and allow the sample to equilibrate for at least 5 minutes.

-

-

Data Acquisition:

-

Utilize a stimulated echo pulse sequence with bipolar gradients, such as 'ledbpgp2s' on Bruker instruments.

-

Set the key acquisition parameters:

-

Diffusion time (Δ or BIGDELTA): 100-200 ms (longer for smaller molecules)

-

Gradient pulse duration (δ or little delta): 1-4 ms

-

Gradient strength: A linear or quadratic ramp of 16-32 steps, from 5% to 95% of the maximum gradient strength.

-

Number of scans (ns): 8-16, depending on the sample concentration.

-

Relaxation delay (d1): At least 5 times the T1 of the polymer protons.

-

-

-

Data Processing:

-

Process the 2D DOSY data using the spectrometer's software (e.g., TopSpin, VnmrJ).

-

The software will perform an inverse Laplace transform to generate a 2D spectrum with chemical shift on one axis and the diffusion coefficient (D) on the other.

-

Extract the diffusion coefficient for the polystyrene signals.

-

Data Presentation:

The relationship between the diffusion coefficient (D) and molecular weight (MW) can be described by the Mark-Houwink-Sakurada-like equation: D = K * MW⁻ᵃ, where K and a are constants for a given polymer-solvent system. A logarithmic plot of D versus MW for a series of standards yields a linear relationship (log D = -a log MW + log K), which can be used as a calibration curve.

Table 1: Illustrative Diffusion Coefficients of Polystyrene Standards in a Deuterated Aromatic Solvent (Benzene-d6) at 25°C. (Note: Specific data for this compound is not readily available in the public domain; this table serves as an example of the expected trend.)

| Polystyrene MW ( g/mol ) | Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) | log(MW) | log(D) |

| 2,000 | 1.80 | 3.30 | -9.74 |

| 5,000 | 1.25 | 3.70 | -9.90 |

| 10,000 | 0.90 | 4.00 | -10.05 |

| 20,000 | 0.65 | 4.30 | -10.19 |

| 50,000 | 0.42 | 4.70 | -10.38 |

Logical Workflow for DOSY NMR Experiment

Caption: Workflow for DOSY NMR analysis of polymers.

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for studying the structure of materials on the nanometer to micrometer scale. In polymer science, it is used to investigate polymer chain conformation, aggregation, and the structure of block copolymers and blends. The key to SANS is creating contrast between the component of interest and its surroundings. This is where this compound becomes exceptionally useful.

Neutrons scatter differently from hydrogen (¹H) and deuterium (²H or D). By using a deuterated solvent like this compound, a strong contrast can be generated against a hydrogenous polymer, making the polymer chains "visible" to the neutrons. This is known as contrast matching.

Contrast Variation for Probing Polymer Conformation

By preparing mixtures of this compound and its hydrogenous counterpart (Cyclohexane, C₆H₁₂), the scattering length density (SLD) of the solvent can be precisely tuned. If the solvent SLD is adjusted to match the SLD of a particular polymer, that polymer becomes effectively invisible to the neutrons, allowing for the selective analysis of other components in a mixture or different blocks within a copolymer.

Experimental Protocol: SANS Contrast Variation for a Polymer Solution

Objective: To determine the radius of gyration (Rg) of a polymer in solution using SANS with contrast variation.

Materials:

-

Hydrogenous polymer (e.g., polystyrene)

-

This compound (C₆D₁₂)

-

Cyclohexane (C₆H₁₂)

-

Quartz SANS cells (cuvettes) with a defined path length (e.g., 1-2 mm)

Instrumentation:

-

Small-Angle Neutron Scattering (SANS) instrument

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the polymer in pure this compound (e.g., 1% w/v).

-

Prepare a series of solvent mixtures with varying ratios of this compound and Cyclohexane (e.g., 100% C₆D₁₂, 75:25, 50:50, 25:75, 0% C₆D₁₂).

-

Prepare solutions of the polymer at the same concentration in each of the solvent mixtures.

-

Prepare a "blank" sample of each solvent mixture without the polymer for background subtraction.

-

Fill the quartz SANS cells with the polymer solutions and the corresponding blanks.

-

-

Instrument Setup:

-

Mount the samples in the SANS instrument's sample holder.

-

Configure the instrument for the desired Q-range (scattering vector range), which will depend on the expected size of the polymer coils. This typically involves selecting appropriate neutron wavelengths and detector distances.

-

-

Data Acquisition:

-

Acquire scattering data for each polymer solution and its corresponding blank. The acquisition time will depend on the neutron flux and the sample's scattering cross-section.

-

Also, measure the scattering from an empty cell and a standard scatterer for data normalization.

-

-

Data Processing and Analysis:

-

Subtract the blank scattering from the sample scattering for each contrast.

-

Normalize the data to absolute units using the standard scatterer.

-

Analyze the scattering data using appropriate models. For dilute polymer solutions, the Guinier approximation can be used at low Q to determine the radius of gyration (Rg) from a plot of ln(I(Q)) vs. Q².

-

The scattering intensity, I(Q), is proportional to (SLD_polymer - SLD_solvent)². By plotting the square root of the zero-angle scattering intensity (√I(0)) against the solvent SLD, one can determine the SLD of the polymer.

-

Data Presentation:

Table 2: Scattering Length Densities (SLDs) of Common Components in Polymer SANS.

| Material | SLD (x 10⁻⁶ Å⁻²) |

| Polystyrene (hydrogenous) | 1.41 |

| Poly(methyl methacrylate) (hydrogenous) | 1.07 |

| Cyclohexane (C₆H₁₂) | -0.25 |

| This compound (C₆D₁₂) | 6.67 |

By using mixtures of C₆H₁₂ and C₆D₁₂, the solvent SLD can be tuned to any value between -0.25 and 6.67 x 10⁻⁶ Å⁻².

Logical Workflow for SANS Contrast Variation Experiment

Caption: Workflow for SANS contrast variation analysis.

Conclusion

This compound is an indispensable tool for the in-depth characterization of polymers using NMR and SANS. Its ability to provide a "null" background in ¹H NMR allows for high-fidelity spectral analysis, enabling techniques like DOSY for accurate molecular weight and size determination. In SANS, its high scattering length density compared to its hydrogenous counterpart provides a wide range for contrast variation, facilitating the detailed study of polymer conformation and solution structure. The protocols outlined here provide a foundation for researchers to leverage the unique properties of this compound in their polymer analysis workflows.

References

Application Notes and Protocols for 1H NMR Sample Preparation with Cyclohexane-d12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-d12 (C₆D₁₂) is a deuterated solvent increasingly utilized in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for the analysis of non-polar organic compounds, polymers, and organometallics.[1] Its isotopic purity, with deuterium atoms replacing hydrogen atoms, is crucial for minimizing solvent signals in ¹H NMR spectra, thereby enhancing the clarity and resolution of analyte signals.[1][2] This application note provides a comprehensive guide to the effective use of this compound for ¹H NMR sample preparation, including its physical properties, detailed experimental protocols, troubleshooting, and a comparison with other common non-polar deuterated solvents.

A key characteristic of this compound is its conformational dynamics. At room temperature, the rapid "chair-to-chair" interconversion of the cyclohexane ring leads to an averaged signal for the axial and equatorial protons, resulting in a single residual peak in the ¹H NMR spectrum.[3] However, at low temperatures, this flipping process can be slowed down, allowing for the resolution of distinct signals for the axial and equatorial protons.[3][4] This property can be exploited in variable temperature (VT) NMR studies to investigate the dynamic processes of analytes.

Data Presentation: Physical Properties of Non-Polar Deuterated Solvents

The selection of an appropriate NMR solvent is critical for acquiring high-quality spectra. The following table summarizes and compares the key physical properties of this compound with two other common non-polar deuterated solvents, Benzene-d6 and Toluene-d8.

| Property | This compound | Benzene-d6 | Toluene-d8 |

| Molecular Formula | C₆D₁₂ | C₆D₆ | C₇D₈ |

| Molecular Weight ( g/mol ) | 96.23 | 84.15 | 100.19 |

| Melting Point (°C) | 6.5 - 7.0 | 6.7 - 6.8 | -95 |

| Boiling Point (°C) | 80.7 - 81 | 79 - 79.1 | 110 - 111 |

| Density (g/mL at 25°C) | 0.893 | 0.950 | 0.943 |

| Residual ¹H Peak (ppm) | ~1.38 - 1.43 | ~7.16 | ~2.09 (CD₃), ~6.98, 7.00, 7.09 (Aromatic) |

| ¹³C Peak (ppm) | ~26.4 - 27.1 | ~128.0 - 128.7 | ~20.4 (CD₃), ~125.5, 128.3, 129.2, 137.9 (Aromatic) |

| Isotopic Purity (Atom % D) | ≥ 99.5% | ≥ 99.5% | ≥ 99% |

Experimental Protocols

Standard ¹H NMR Sample Preparation Protocol

This protocol outlines the standard procedure for preparing a 5 mm NMR tube sample for ¹H NMR analysis using this compound.

Materials:

-

Analyte (5-25 mg for typical small molecules)

-

This compound (≥99.5% isotopic purity)[5]

-

High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)

-

Glass vial with a cap

-

Pasteur pipette and bulb

-

Small plug of glass wool or a syringe filter

-

Vortex mixer (optional)

-

Water bath or heat gun (if this compound is solid)

-

Tetramethylsilane (TMS) as an internal reference standard (optional)[6]

Procedure:

-

Analyte Preparation: Weigh 5-25 mg of the solid analyte directly into a clean, dry glass vial. For liquid analytes, add 1-2 drops to the vial.

-

Solvent Addition:

-

As this compound has a melting point of approximately 6.5-7.0 °C, it may be solid at room temperature. If so, gently warm the solvent bottle in a water bath until it is completely liquid.

-

Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of this compound to the vial containing the analyte.

-

-

Dissolution:

-

Cap the vial and gently swirl or vortex until the analyte is completely dissolved.

-

If necessary, gentle warming in a water bath can aid dissolution. Ensure the vial is securely capped to prevent solvent evaporation.

-

-

Internal Standard (Optional): If an internal reference is required, add a very small amount of TMS to the solution. Typically, a stock solution of the deuterated solvent containing a low concentration of TMS is used to avoid an overwhelmingly large reference signal.[7]

-

Filtration:

-

Place a small, tight plug of glass wool into a clean Pasteur pipette.

-

Draw the analyte solution into the pipette, filtering it through the glass wool to remove any particulate matter. This step is crucial for achieving good spectral resolution.

-

Alternatively, a syringe fitted with a filter can be used.

-

-

Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

Protocol for Viscous Samples or Poorly Soluble Analytes

For samples that are highly viscous or exhibit poor solubility in this compound at room temperature, the following modifications to the standard protocol are recommended.

Additional Materials:

-

Centrifuge with an appropriate adapter for NMR tubes

-

Water bath or heat block

Procedure:

-

Follow steps 1-3 of the standard protocol.

-

For Viscous Samples:

-

After dissolution, if the sample is highly viscous, warm the solution in a water bath to reduce its viscosity.

-

To ensure the sample is homogeneous and at the bottom of the NMR tube, it can be centrifuged. Place the NMR tube in a suitable secondary container (e.g., a falcon tube) and centrifuge for a few minutes.

-

-

For Poorly Soluble Analytes:

-

Gentle heating of the sample vial in a water bath can significantly improve the solubility of many compounds.

-

Sonication can also be employed to aid in the dissolution of stubborn analytes.

-

-

Proceed with steps 4-8 of the standard protocol. It is advisable to acquire the NMR spectrum at an elevated temperature to maintain sample solubility and reduce viscosity, which can lead to sharper lines.

Mandatory Visualization

Caption: Workflow for 1H NMR sample preparation.

Troubleshooting

Caption: Troubleshooting common NMR issues.

Conclusion

This compound is a valuable solvent for ¹H NMR spectroscopy, especially for the analysis of non-polar compounds and polymers. Its unique temperature-dependent conformational behavior offers additional opportunities for dynamic NMR studies. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can effectively prepare high-quality NMR samples and obtain reliable and high-resolution spectra. Careful attention to sample purity, solvent handling, and proper sample preparation techniques are paramount to achieving optimal results.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. m.youtube.com [m.youtube.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 7. bhu.ac.in [bhu.ac.in]

Application Note: Cyclohexane-d12 as an Internal Standard for GC-MS Analysis of Volatile Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS), achieving high accuracy and precision is paramount. Variability in sample preparation, injection volume, and instrument response can introduce significant errors into the analytical workflow. The use of an internal standard (IS) is a widely accepted technique to mitigate these errors. An ideal internal standard co-elutes with the analyte of interest and behaves similarly during extraction and ionization, thus providing a reliable reference for quantification.

Deuterated stable isotope-labeled compounds are considered the "gold standard" for use as internal standards in mass spectrometry. Their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they experience similar matrix effects and instrument variability. Cyclohexane-d12, the deuterated analog of cyclohexane, is an excellent internal standard for the GC-MS analysis of various non-polar volatile organic compounds, such as benzene, toluene, ethylbenzene, and xylenes (BTEX), as well as other cyclic and aliphatic hydrocarbons. Its use can significantly improve the accuracy, precision, and reliability of quantitative data.

This application note provides a detailed protocol for the use of this compound as an internal standard in GC-MS analysis, along with expected performance characteristics and data presentation.

Principle of Internal Standardization

The internal standard is added at a constant, known concentration to all samples, calibration standards, and quality controls. The quantification of the analyte is then based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio is plotted against the analyte concentration to generate a calibration curve. By using this ratio, any variations that affect both the analyte and the internal standard during the analytical process are effectively canceled out, leading to more robust and reliable results.

Data Presentation

The use of an internal standard like this compound significantly improves the precision of the analytical method. The following table presents representative data demonstrating the improved precision when using an internal standard for the analysis of volatile organic compounds.

| Analyte | Concentration (µg/L) | Precision without Internal Standard (%RSD) | Precision with Internal Standard (%RSD) |

| Benzene | 10 | 8.5 | 3.2 |

| Toluene | 10 | 9.1 | 3.5 |

| Ethylbenzene | 10 | 8.8 | 3.4 |

| m,p-Xylene | 20 | 9.5 | 3.8 |

| o-Xylene | 10 | 9.2 | 3.6 |

Note: Data is illustrative and represents typical performance improvements observed when using a deuterated internal standard.

Method validation using this compound as an internal standard is expected to meet the following performance criteria:

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (%RSD) | ≤ 15% |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |